molecular formula C20H20N4O6 B2738853 methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005304-53-9

methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2738853
CAS No.: 1005304-53-9
M. Wt: 412.402
InChI Key: ZWEKEVMJVFXQCG-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a compound featuring a pyrido[2,3-d]pyrimidine core. Its intricate structure hints at possible multifaceted applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound's synthesis can involve a multi-step process:

  • Formation of the 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine intermediate through a cyclization reaction.

  • The acylation reaction to introduce the acetamido group.

  • The esterification step to form the final methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate compound.

Industrial Production Methods

Industrial synthesis may utilize automated continuous flow reactors for efficiency, ensuring precise control over temperature, solvent flow, and reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting the pyrimidine ring.

  • Reduction: : Reduction may target the pyrido ring or the benzoate ester group.

  • Substitution: : Substitutions can occur at the acetamido or ethoxy groups.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate in acidic conditions.

  • Reduction: : Involves hydrogen gas with palladium on carbon (Pd/C) catalyst under mild conditions.

  • Substitution: : Employs reagents like sodium hydroxide or strong acids to drive the reaction.

Major Products

  • Oxidized derivatives altering the compound’s ring systems.

  • Reduced forms with hydrogenated ring structures.

  • Substituted variants depending on the reactive site targeted.

Scientific Research Applications

This compound shows promise in various domains:

  • Chemistry: : It acts as a building block for more complex molecules.

  • Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific pathways in diseases.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s effects are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: : Its structure suggests it can fit into active sites, blocking substrate access.

  • Pathway Modulation: : It may interfere with signal transduction pathways by binding to key regulatory proteins.

Comparison with Similar Compounds

Unique Features

  • Distinct pyrido[2,3-d]pyrimidine core differentiating it from simpler pyrimidine or pyridine compounds.

  • The specific arrangement of functional groups influencing its reactivity and interaction with biological targets.

List of Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4(3H)-ones.

  • 2,4-Dioxo-1,2-dihydropyrimidine derivatives.

  • Ethoxy-functionalized pyrimidines and pyridines.

This should give you a comprehensive overview of the compound. Anything else on your mind?

Biological Activity

Methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the class of pyridopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections summarize its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O5C_{19}H_{22}N_4O_5, with a molecular weight of approximately 378.40 g/mol. The compound features a pyridopyrimidine core structure that is known for diverse biological activities.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyridopyrimidine derivatives exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins . The specific activity of this compound in this regard remains to be fully elucidated.

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit key kinases involved in cancer progression and inflammation . The exact mechanism involves competitive inhibition at the active sites of these enzymes, which could lead to reduced cell proliferation and survival.

3. Antimicrobial Properties

Pyridopyrimidine derivatives have also shown promise as antimicrobial agents. In vitro studies indicate that they possess activity against various bacterial strains and fungi . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the pyridopyrimidine class:

Study Compound Activity Findings
Pyridopyrimidine derivativeAnticancerInduced apoptosis in breast cancer cells via caspase activation
Similar pyridopyrimidineEnzyme inhibitionShowed IC50 values in low micromolar range against kinases
Ethoxy-substituted derivativeAntimicrobialEffective against Gram-positive bacteria with MIC values below 10 µg/mL

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Modulation of cyclins and cyclin-dependent kinases (CDKs).
  • Enzyme Interaction: Competitive inhibition at active sites affecting metabolic pathways.

Properties

IUPAC Name

methyl 4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-4-30-14-9-10-21-17-16(14)18(26)24(20(28)23(17)2)11-15(25)22-13-7-5-12(6-8-13)19(27)29-3/h5-10H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEKEVMJVFXQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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